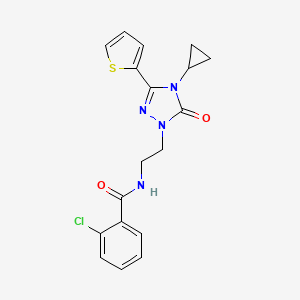
2-chloro-N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C18H17ClN4O2S and its molecular weight is 388.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-chloro-N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide (CAS Number: 1448046-48-7) is a complex organic molecule with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a triazole ring, a cyclopropyl group, and a benzamide moiety. Its molecular formula is C18H17ClN4O2S, with a molecular weight of 388.9 g/mol. The structural components contribute to its interactions with biological targets, influencing its activity.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazole ring facilitates hydrogen bonding with active sites, while the cyclopropyl and thiophene groups enhance hydrophobic interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds featuring the triazole structure. For instance, derivatives of triazole have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 15.63 |
| Compound B | A549 | 0.12 - 2.78 |
| Compound C | HeLa | 0.65 - 2.41 |
These values indicate that modifications in the chemical structure can enhance or diminish biological activity. The introduction of electron-withdrawing or donating groups has been shown to affect the potency of these compounds significantly .
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions of triazole derivatives with their targets. For example, compounds that exhibit strong hydrophobic interactions with amino acid residues in receptors tend to show higher biological activity. This is similar to known anticancer agents like Tamoxifen, which also interacts with estrogen receptors through analogous mechanisms .
Study on Antitumor Activity
In a study evaluating various triazole derivatives, one compound demonstrated an IC50 value comparable to Tamoxifen against the MCF-7 breast cancer cell line. The mechanism involved the activation of apoptotic pathways through increased expression of p53 and caspase activation . This suggests that compounds like This compound may have similar mechanisms worth exploring.
In Vivo Studies
Further research is required to evaluate the in vivo efficacy and safety profile of this compound. Preliminary in vitro results are promising; however, translating these findings into clinical settings necessitates comprehensive pharmacokinetic and toxicological assessments.
属性
IUPAC Name |
2-chloro-N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2S/c19-14-5-2-1-4-13(14)17(24)20-9-10-22-18(25)23(12-7-8-12)16(21-22)15-6-3-11-26-15/h1-6,11-12H,7-10H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSKUZADXRBOES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC=CC=C3Cl)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













